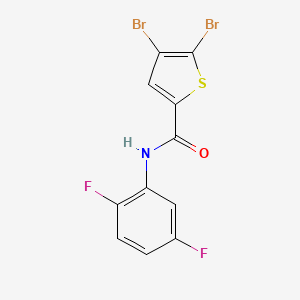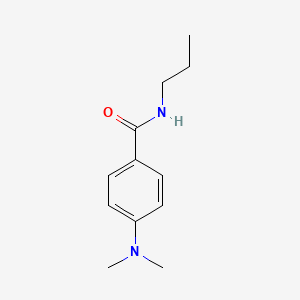
n-Propylisophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Propylisophthalamide: is an organic compound with the molecular formula C11H14N2O2 It is a derivative of isophthalic acid, where the carboxylic acid groups are converted to amide groups, and one of the amide groups is substituted with a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Propylisophthalamide can be synthesized through the reaction of isophthaloyl chloride with n-propylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purities. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Des Réactions Chimiques
Types of Reactions: n-Propylisophthalamide can undergo various chemical reactions, including:
Oxidation: The amide groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide groups can be reduced to form amines.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Isophthalic acid derivatives.
Reduction: n-Propylisophthalamine.
Substitution: Various substituted isophthalamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: n-Propylisophthalamide is used as a building block in the synthesis of more complex organic molecules. Its amide groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of amide-containing compounds with biological molecules. It can serve as a model compound for understanding the behavior of more complex amides in biological systems.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its structure can be modified to create derivatives with improved pharmacological properties, such as increased potency or reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its amide groups can participate in polymerization reactions, leading to materials with unique properties.
Mécanisme D'action
The mechanism of action of n-Propylisophthalamide depends on its specific application. In general, the amide groups in this compound can form hydrogen bonds with other molecules, influencing their behavior. For example, in biological systems, this compound can interact with proteins and enzymes through hydrogen bonding, affecting their activity and function.
Comparaison Avec Des Composés Similaires
n-Butylisophthalamide: Similar structure but with a butyl group instead of a propyl group.
n-Methylisophthalamide: Similar structure but with a methyl group instead of a propyl group.
n-Ethylisophthalamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: n-Propylisophthalamide is unique due to the specific length and properties of the propyl group. This affects its solubility, reactivity, and interactions with other molecules compared to its analogs with different alkyl groups. The propyl group provides a balance between hydrophobicity and steric hindrance, making this compound a valuable compound in various applications.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-N-propylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-6-13-11(15)9-5-3-4-8(7-9)10(12)14/h3-5,7H,2,6H2,1H3,(H2,12,14)(H,13,15) |
Clé InChI |
SSZPTWUCNZADSW-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC=CC(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


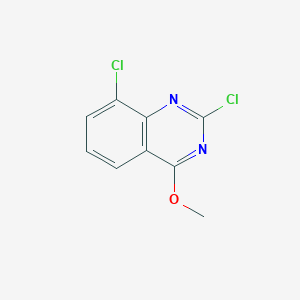
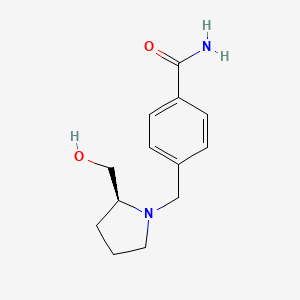
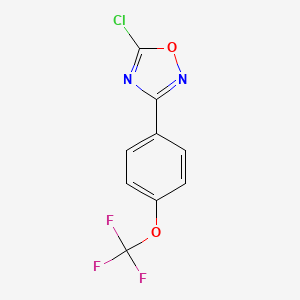
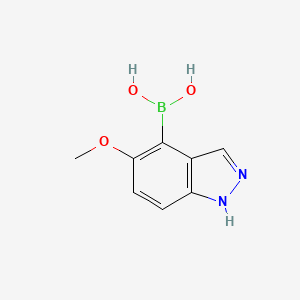

![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)
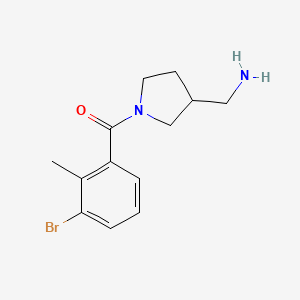
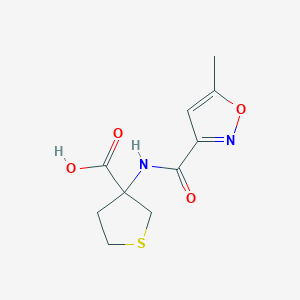
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B14902511.png)


